2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole
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Overview
Description
2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. One common method is the reaction of benzylthiosemicarbazide with p-toluic acid under acidic conditions to form the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-5-phenyl-1,3,4-oxadiazole
- 2-(Benzylthio)-5-(m-tolyl)-1,3,4-oxadiazole
- 2-(Benzylthio)-5-(o-tolyl)-1,3,4-oxadiazole
Uniqueness
2-(Benzylthio)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group in the p-tolyl moiety can affect the compound’s steric and electronic properties, making it distinct from its ortho- and meta-substituted analogs .
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-7-9-14(10-8-12)15-17-18-16(19-15)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQJOZMUTLORRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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